molecular formula C24H15ClN2S B2601130 (Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile CAS No. 476669-66-6

(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile

Cat. No.: B2601130
CAS No.: 476669-66-6
M. Wt: 398.91
InChI Key: MKCKPMKSVSGPIS-BKUYFWCQSA-N
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Description

(Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile is a complex organic compound that features a thiazole ring, a biphenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole.

    Formation of the Acrylonitrile Moiety: The acrylonitrile group can be formed through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitrile groups to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and biphenyl group could facilitate binding to hydrophobic pockets in proteins, while the acrylonitrile group might participate in covalent interactions with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-phenylacrylonitrile: Similar structure but lacks the chlorine atom on the phenyl ring.

    (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile: Similar structure but with the chlorine atom in a different position on the phenyl ring.

Uniqueness

The presence of the chlorine atom in the 3-position of the phenyl ring in (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(3-chlorophenyl)acrylonitrile can influence its reactivity and interaction with biological targets, potentially leading to unique properties and applications compared to its analogs.

Properties

IUPAC Name

(Z)-3-(3-chlorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2S/c25-22-8-4-5-17(14-22)13-21(15-26)24-27-23(16-28-24)20-11-9-19(10-12-20)18-6-2-1-3-7-18/h1-14,16H/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCKPMKSVSGPIS-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CC4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C\C4=CC(=CC=C4)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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